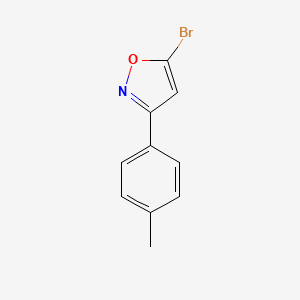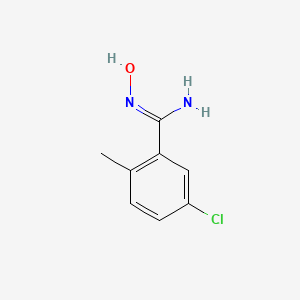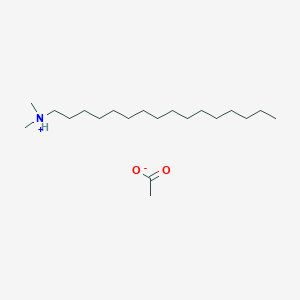
Hexadecyldimethylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyldimethylammonium acetate is a quaternary ammonium compound with the chemical formula C18H39NO2. It is known for its surfactant properties and is used in various applications, including as a phase transfer catalyst and in the synthesis of mesoporous materials.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecyldimethylammonium acetate can be synthesized through the reaction of hexadecyldimethylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid being mixed in a suitable solvent, such as ethanol or water, and heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reactants are combined in large reactors, and the reaction is monitored to ensure complete conversion. The product is then separated and purified using techniques such as distillation, filtration, and drying.
化学反応の分析
Types of Reactions
Hexadecyldimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation-reduction reactions when used as a catalyst or in combination with other reactive species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and other anions.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation-reduction reactions can produce a range of oxidized or reduced species.
科学的研究の応用
Hexadecyldimethylammonium acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: this compound is used in the synthesis of mesoporous silica materials, which have applications in catalysis, adsorption, and separation processes.
作用機序
The mechanism of action of hexadecyldimethylammonium acetate involves its surfactant properties, which allow it to interact with various molecular targets. The compound can disrupt lipid membranes, leading to cell lysis in microbial organisms. Additionally, its ability to form micelles and other aggregates enables it to solubilize hydrophobic compounds and facilitate their transport across different phases.
類似化合物との比較
Hexadecyldimethylammonium acetate can be compared with other quaternary ammonium compounds, such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with a bromide anion instead of acetate. It is also used as a surfactant and in the synthesis of mesoporous materials.
Dodecyldimethylammonium chloride: A shorter-chain analogue with similar surfactant properties, used in detergents and disinfectants.
Tetraalkylammonium acetates: A broader class of compounds with varying alkyl chain lengths and similar applications in phase transfer catalysis and material synthesis.
This compound is unique due to its specific combination of a long alkyl chain and an acetate anion, which imparts distinct solubility and reactivity characteristics.
特性
CAS番号 |
25324-14-5 |
|---|---|
分子式 |
C18H39N.C2H4O2 C20H43NO2 |
分子量 |
329.6 g/mol |
IUPAC名 |
hexadecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C18H39N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;1-2(3)4/h4-18H2,1-3H3;1H3,(H,3,4) |
InChIキー |
VGUANSONTIBISX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

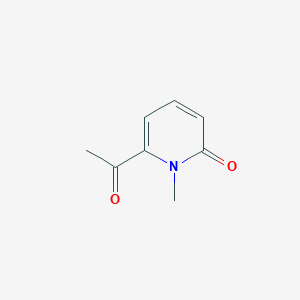
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
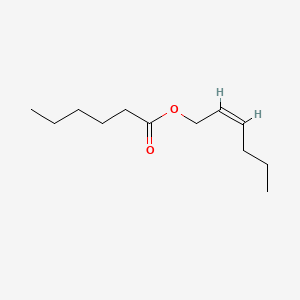
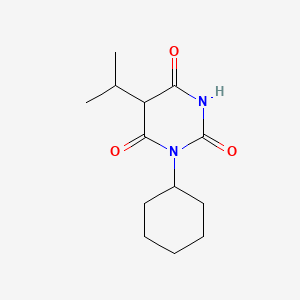

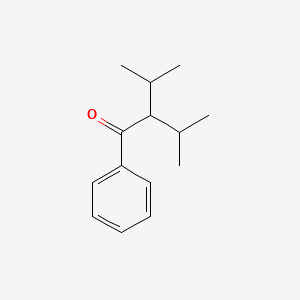

![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
